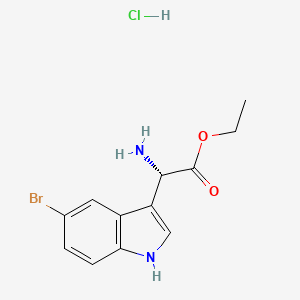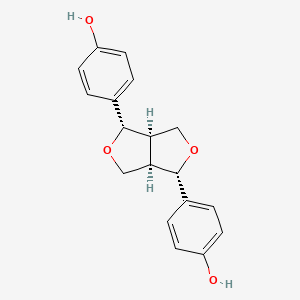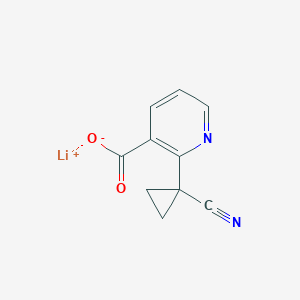![molecular formula C22H24N6O2S B13090256 N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The unique structure of this compound, which includes a pyrrole ring and a pyrazine ring, makes it an attractive scaffold for drug discovery and medicinal chemistry research .
Preparation Methods
The synthesis of ®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings through various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction conditions often involve the use of catalysts like Cs2CO3 in DMSO and other reagents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures within the compound.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts like Cs2CO3, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their proliferation and migration . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to ®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide include other pyrrolopyrazine derivatives and compounds with similar biological activities. Some examples include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activities and have been studied for their potential in cancer treatment.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of ®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide lies in its specific structure and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24N6O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N6O2S/c1-15-13-28-21(14-27(15)20-9-11-24-22-18(20)8-10-23-22)19(12-25-28)16-4-6-17(7-5-16)31(29,30)26(2)3/h4-12,15H,13-14H2,1-3H3,(H,23,24)/t15-/m1/s1 |
InChI Key |
UGAYOLUDSWRLMK-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4 |
Canonical SMILES |
CC1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)




![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)


![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
